molecular formula C34H38N6O7 B15213001 D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine CAS No. 644997-53-5

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine

Cat. No.: B15213001
CAS No.: 644997-53-5
M. Wt: 642.7 g/mol
InChI Key: HMWZNYSCTJZCQJ-CZECKZAGSA-N
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Description

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine is a synthetic tetrapeptide composed exclusively of D-amino acids. Peptides made from D-amino acids are of significant research interest due to their enhanced stability against enzymatic degradation by proteases compared to their L-configured counterparts. This property makes them valuable tools for studying peptide structure and function, and for exploring potential applications where prolonged activity in biological systems is desired. The sequence includes aromatic side chains from D-tryptophan and D-tyrosine, which may facilitate interactions with protein targets. Researchers utilize such peptides in various fields, including biochemistry and biophysics, to investigate membrane interactions, protein-protein interactions, and as stable scaffolds in drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

644997-53-5

Molecular Formula

C34H38N6O7

Molecular Weight

642.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C34H38N6O7/c1-20(31(43)40-29(34(46)47)16-21-7-3-2-4-8-21)38-33(45)28(15-22-11-13-24(41)14-12-22)39-30(42)19-37-32(44)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,46,47)/t20-,26-,28-,29-/m1/s1

InChI Key

HMWZNYSCTJZCQJ-CZECKZAGSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of D-Amino Acid-Containing Peptides
Compound Name Sequence/Structure Key Features Molecular Weight (Da)
D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine Trp(D)-Gly-Tyr(D)-Ala(D)-Phe(D) All-D configuration; enhanced protease resistance ~610.7 (calculated)
D-Alanyl-D-alanylglycyl-D-tyrosyl Ala(D)-Ala(D)-Gly-Tyr(D) Three D-amino acids; shorter chain; used in chiral recognition studies ~440.5
L-Tryptophyl-L-tyrosyl-L-prolyl-L-prolyl Trp(L)-Tyr(L)-Pro(L)-Pro(L) All-L configuration; susceptible to enzymatic cleavage ~532.6
3-(1-Naphthyl)-D-alanine Modified D-alanine with naphthyl substituent Non-peptidic D-amino acid derivative; used in fluorescence tagging ~215.3

Key Observations :

  • Chirality : The all-D configuration of the target compound distinguishes it from mixed or all-L peptides, enhancing metabolic stability .
  • Backbone Flexibility : Glycine in the second position introduces conformational flexibility, unlike rigid proline-containing analogs (e.g., L-Tryptophyl-L-tyrosyl-L-prolyl-L-prolyl) .
  • Functional Groups : The aromatic side chains (tryptophan, tyrosine, phenylalanine) enable π-π stacking and hydrophobic interactions, similar to 3-(1-Naphthyl)-D-alanine but with broader applicability due to peptide backbone complexity .

Functional and Biochemical Comparisons

Table 2: Functional Properties of Selected Compounds
Compound Name Solubility Stability in Serum Biological Activity Research Applications
This compound Slight in DMSO/Methanol High (>24 hours) Antimicrobial potential; chiral receptor probes Enzyme inhibition assays
L-Tryptophan-L-tyrosyl-L-prolyl-L-prolyl High in aqueous Low (<2 hours) Neurotransmitter precursors; hormone regulation Acute tryptophan depletion studies
D-Tyrosine (isolated) High in water Moderate Isotope-labeled metabolic tracers Protein folding/stability studies
3-(1-Naphthyl)-D-alanine Low in polar solvents High Fluorescent tagging; enzyme cofactor analogs Imaging and diagnostics

Key Findings :

  • Stability : The all-D peptide exhibits superior serum stability compared to L-configured peptides, making it suitable for in vivo applications requiring prolonged half-life .
  • Specificity: Unlike acute tryptophan/tyrosine depletion formulations (which lack chiral specificity), D-amino acid peptides avoid interference with endogenous L-amino acid pathways, improving test specificity .
  • Isotopic Variants: Deuterated analogs like D-4-Hydroxyphenylalanine-3,3-d2 (MW 183.20 ) highlight the utility of D-amino acids in stable isotope labeling, though the target compound lacks such modifications.

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